molecular formula C11H7FOS B1318974 3-(4-Fluorobenzoyl)thiophene CAS No. 64844-96-8

3-(4-Fluorobenzoyl)thiophene

Cat. No. B1318974
CAS RN: 64844-96-8
M. Wt: 206.24 g/mol
InChI Key: ARGIMADSKZUFOB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Fluorobenzoyl)thiophene are not mentioned in the literature, studies on similar thiophene derivatives have been conducted . For instance, fluorescence quenching studies have been performed on a thiophene substituted 1,3,4-oxadiazole derivative . The results suggest that the fluorescence quenching is due to diffusion assisted dynamic or collisional quenching .

Scientific Research Applications

  • Synthesis and Structural Properties : A study by Saeed et al. (2011) focused on the synthesis, structural, and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, which were characterized by multiple spectroscopic techniques. The study revealed insights into the conformational properties of these compounds, which is crucial for understanding their potential applications (Saeed, Erben, Shaheen, & Flörke, 2011).

  • Magnetic Resonance Studies : Hirohashi, Inaba, and Yamamoto (1975) explored the magnetic resonance of bicyclic thiophene derivatives, including structures related to 3-(4-Fluorobenzoyl)thiophene. Their work provided insights into the through-space H–F coupling over seven bonds, which is significant for understanding the electronic properties of these compounds (Hirohashi, Inaba, & Yamamoto, 1975).

  • Crystal Structure Analysis : Nagaraju et al. (2018) reported the synthesis and crystal structure of a compound closely related to 3-(4-Fluorobenzoyl)thiophene. Their study provided detailed information on the molecular and crystal structure, contributing to the understanding of how such structures can be utilized in material science and pharmaceuticals (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).

  • Fluorophore Development : Research by Obayashi et al. (2021) involved the development of 4,4'-bibenzo[c]thiophene fluorophores with substituents on the thiophene rings, which are relevant to the study of fluorobenzoyl thiophene derivatives. Their findings are essential for applications in fluorescence-based technologies (Obayashi, Miho, Yasui, Imato, Akiyama, Ishida, & Ooyama, 2021).

  • Polymer Synthesis and Characterization : King and Higgins (1995) synthesized and characterized novel substituted benzo[c]thiophenes, including fluorobenzoyl derivatives. They explored the potentials for n- and p-doping in transparent conducting polymers, which is significant for applications in electronic devices (King & Higgins, 1995).

  • Polymerization and Physical Properties : DeSimone et al. (1992) prepared polymers using thiophene-containing monomers, including derivatives similar to 3-(4-Fluorobenzoyl)thiophene. The study provided insights into the effects of varying the exocyclic bond angle on the physical properties of the polymers (DeSimone, Stompel, Samulski, Wang, & Brennan, 1992).

properties

IUPAC Name

(4-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGIMADSKZUFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CSC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591594
Record name (4-Fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzoyl)thiophene

CAS RN

64844-96-8
Record name (4-Fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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